Pelletierine

Catalog No.
S569746
CAS No.
539-00-4
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelletierine

CAS Number

539-00-4

Product Name

Pelletierine

IUPAC Name

1-piperidin-2-ylpropan-2-one

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3

InChI Key

JEIZLWNUBXHADF-UHFFFAOYSA-N

SMILES

CC(=O)CC1CCCCN1

Synonyms

(+-)-isomer of isopelletierine, (-)-isomer of isopelletierine, 2-acetonylpiperidine, isopelletierine, pelletierine

Canonical SMILES

CC(=O)CC1CCCCN1

Description

Pelletierine is a citraconoyl group.
Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.

Pelletierine is a piperidine alkaloid with the molecular formula C8H15NOC_8H_{15}NO and a molecular weight of 141.21 g/mol. It is recognized as a significant building block in the biosynthesis of various Lycopodium alkaloids, which are known for their neuroprotective and pharmacological properties. The compound has garnered attention due to its structural features and potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

That are crucial for its synthesis and transformation into other compounds. Key reactions include:

  • Mannich-like Condensation: Pelletierine can be synthesized via a non-enzymatic Mannich-like condensation involving Δ1-piperideine and 3-oxoglutaric acid, as demonstrated in recent studies .
  • Hydrolysis: This reaction can occur when pelletierine is subjected to aqueous conditions, leading to the formation of various derivatives .
  • Oxidative Deamination: This reaction transforms pelletierine into other nitrogen-containing compounds, expanding its utility in synthetic organic chemistry .

Pelletierine exhibits notable biological activities, particularly in the realm of neuropharmacology. Research indicates that it may possess:

  • Neuroprotective Properties: As a precursor to Lycopodium alkaloids, pelletierine has been linked to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticholinesterase Activity: Some studies suggest that pelletierine and its derivatives may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Various synthesis methods have been developed for pelletierine, including:

  • Catalytic Hydrogenation: This method involves hydrogenating precursors under specific conditions to yield pelletierine with varying yields depending on the substrate used .
  • Chiral Resolution: Techniques such as Baeyer-Villiger oxidation have been employed to synthesize optically active forms of pelletierine, enhancing its applicability in drug development .
  • Total Synthesis Approaches: Researchers have explored total synthesis routes that utilize different starting materials and reaction conditions to produce both enantiomers of pelletierine .

Pelletierine's applications are primarily rooted in medicinal chemistry:

  • Drug Development: Its role as a precursor in synthesizing bioactive Lycopodium alkaloids positions it as a valuable compound for developing new therapeutic agents .
  • Research Tool: As a building block, pelletierine is utilized to create various analogs for studying structure-activity relationships in drug discovery .

Interaction studies involving pelletierine have focused on its potential synergistic effects with other compounds:

  • Combination with Other Alkaloids: Research has indicated that pelletierine may enhance the activity of other neuroprotective alkaloids when used in combination, suggesting a collaborative mechanism of action .
  • Receptor Binding Studies: Investigations into how pelletierine interacts with neurotransmitter receptors could provide insights into its pharmacological profile and therapeutic potential .

Pelletierine shares structural similarities with several other piperidine alkaloids. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Huperzine AC15H18N2OC_{15}H_{18}N_2OPotent acetylcholinesterase inhibitor; used for Alzheimer's treatment.
LycopodineC17H21NC_{17}H_{21}NExhibits neuroprotective properties; derived from Lycopodium species.
Complanadine AC19H23N3OC_{19}H_{23}N_3ODimeric alkaloid with various biological activities; potential anticancer properties.
N-methyl-pelletierineC9H17NC_9H_{17}NMethylated derivative of pelletierine; studied for enhanced biological activity.

Pelletierine's uniqueness lies in its specific biosynthetic pathway and its role as a precursor for more complex alkaloids, which may not be replicated by these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

UNII

NPL21M0A40

Other CAS

4396-01-4
539-00-4

Wikipedia

(+/-)-pelletierine
Pelletierine

Dates

Modify: 2023-07-20

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